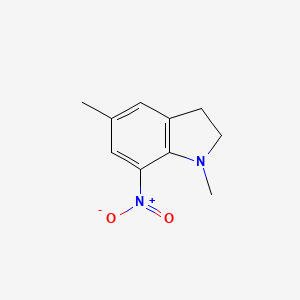![molecular formula C22H22N2S B14573641 N-(4-Methylphenyl)-N'-[(3-methylphenyl)(phenyl)methyl]thiourea CAS No. 61353-93-3](/img/structure/B14573641.png)
N-(4-Methylphenyl)-N'-[(3-methylphenyl)(phenyl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-N’-[(3-methylphenyl)(phenyl)methyl]thiourea is an organic compound belonging to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’-[(3-methylphenyl)(phenyl)methyl]thiourea typically involves the reaction of aniline derivatives with isothiocyanates. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Step 1: Aniline derivative (e.g., 4-methylaniline) is reacted with an isothiocyanate (e.g., phenyl isothiocyanate) in the presence of a base such as triethylamine.
Step 2: The reaction mixture is heated under reflux for several hours.
Step 3: The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N-(4-Methylphenyl)-N’-[(3-methylphenyl)(phenyl)methyl]thiourea follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-N’-[(3-methylphenyl)(phenyl)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-Methylphenyl)-N’-[(3-methylphenyl)(phenyl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N’-[(3-methylphenyl)(phenyl)methyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-[(3-methylphenyl)(phenyl)methyl]thiourea
- N-(4-Methylphenyl)-N’-phenylthiourea
- N-(4-Methylphenyl)-N’-[(4-methylphenyl)(phenyl)methyl]thiourea
Uniqueness
N-(4-Methylphenyl)-N’-[(3-methylphenyl)(phenyl)methyl]thiourea is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
61353-93-3 |
|---|---|
Molecular Formula |
C22H22N2S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[(3-methylphenyl)-phenylmethyl]thiourea |
InChI |
InChI=1S/C22H22N2S/c1-16-11-13-20(14-12-16)23-22(25)24-21(18-8-4-3-5-9-18)19-10-6-7-17(2)15-19/h3-15,21H,1-2H3,(H2,23,24,25) |
InChI Key |
RMJONAOWHYZZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C2=CC=CC=C2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



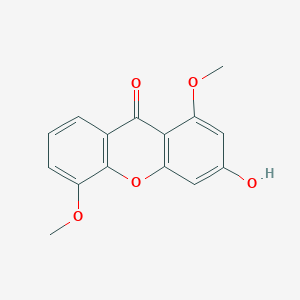
![Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile](/img/structure/B14573583.png)
![4,6-Dimethyl-2-[(E)-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14573584.png)
![Ethyl 3-({chloro[(propan-2-yl)oxy]phosphanyl}oxy)but-2-enoate](/img/structure/B14573592.png)
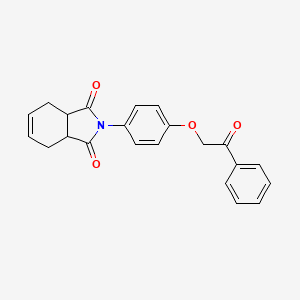
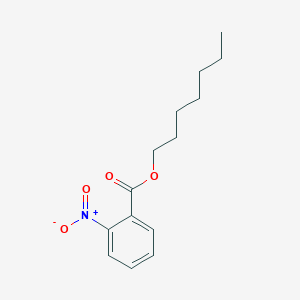
![N-[(2-Bromoethoxy)carbonyl]-L-alanine](/img/structure/B14573603.png)
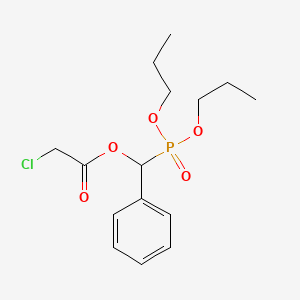
![2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one](/img/structure/B14573611.png)
![4-Piperidinemethanol, 1-[3,3-diphenyl-3-(2-pyridinyl)propyl]-4-phenyl-](/img/structure/B14573614.png)
![2-[2,3-Bis(acetyloxy)phenyl][1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14573656.png)
![N-Butyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14573660.png)
